Apararenone is classified as an antimineralocorticoid, specifically targeting the mineralocorticoid receptor. Its chemical structure is defined by the molecular formula and a molar mass of 364.39 g/mol. The compound is currently in phase II clinical trials, indicating its potential efficacy and safety for various renal and metabolic disorders .
The synthesis of Apararenone involves several chemical reactions that can be categorized into multi-step synthetic pathways. The initial steps typically include the formation of the benzoxazine core followed by functionalization to introduce the fluorophenyl and methanesulfonamide groups. Specific synthetic routes may involve:
The synthesis is optimized for yield and purity, with parameters such as temperature, reaction time, and solvent choice playing critical roles in achieving successful outcomes .
Apararenone's molecular structure features a complex arrangement that includes:
The three-dimensional conformation of Apararenone allows it to fit precisely into the mineralocorticoid receptor binding site, which is essential for its antagonistic action .
Apararenone undergoes various chemical reactions that are significant for both its synthesis and potential degradation pathways:
Apararenone functions as a highly selective antagonist of the mineralocorticoid receptor. Its mechanism involves:
Clinical studies have demonstrated that Apararenone significantly reduces urine albumin-to-creatinine ratios in patients with diabetic nephropathy, indicating its therapeutic potential .
The physical and chemical properties of Apararenone include:
These properties are critical for its development as a pharmaceutical agent .
Apararenone has several promising applications in scientific research and clinical practice:
The discovery of apararenone (MT-3995) originated from a targeted hypothesis to overcome limitations of steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone. These limitations included off-target hormonal effects (e.g., androgen/progesterone receptor interactions) and suboptimal pharmacokinetic profiles. Researchers postulated that a "T-shaped molecular architecture" would enable high-affinity MR antagonism while minimizing off-target interactions. This hypothesis proposed three critical structural elements:
Molecular docking simulations revealed that successful nonsteroidal MRAs would displace H12 from its agonist conformation, a mechanism distinct from steroidal MRAs. This displacement prevents the formation of a transcriptionally active receptor complex, thereby blocking MR-dependent gene expression involved in inflammation, fibrosis, and sodium retention [4] [8]. The hypothesis was validated through systematic screening of bicyclic heteroaromatic scaffolds, with 1,4-benzoxazin-3-one emerging as the optimal core due to its rigid planar structure and synthetic versatility for strategic modifications [1] [6].
Table 1: Key Elements of the T-Shaped Molecular Design Hypothesis for Nonsteroidal MRAs
Structural Element | Functional Role | Target MR Interactions |
---|---|---|
Hydrophobic core | Occupies ligand-binding domain | Van der Waals interactions with Leu848, Met852 |
Terminal polar group 1 | Forms hydrogen bonds with conserved residues | Asn770 (bond distance: 2.8–3.2 Å) |
Terminal polar group 2 | Stabilizes antagonist conformation | Thr945 (bond distance: 2.9–3.3 Å) |
Bulky C3 substituent | Prevents helix 12 coactivator docking | Steric clash with Leu873 and Ser810 |
Lead optimization focused on modifying the 1,4-benzoxazin-3-one scaffold to enhance MR binding affinity, selectivity, and metabolic stability. Initial compounds lacked sufficient antagonistic potency due to inadequate H12 displacement. Structure-activity relationship (SAR) studies identified two strategic modification sites:
Cyclization strategies proved pivotal: Replacing flexible amide bonds with rigid fused bicyclic systems reduced entropic penalties during MR binding. The 1,4-benzoxazin-3-one core provided optimal conformational restraint, improving binding affinity 10-fold over open-chain analogs. Synthetic routes leveraged anthranilic acid precursors reacted with α-keto acids under Cu(I) catalysis to construct the benzoxazinone core efficiently (yields: 51–87%) [6].
Table 2: Impact of Structural Modifications on Apararenone’s Pharmacological Profile
Modification Site | Key Structural Change | Effect on MR IC₅₀ | Effect on Metabolic Stability | Rationale |
---|---|---|---|---|
C3 substituent | 4-Cyano-2-trifluoromethylphenyl | 0.28 μM | 22% increase | Enhanced hydrophobic packing; hydrogen bonding with Asn770 |
C6 position | -CF₃ | 0.31 μM | 40% increase | Electron-withdrawal reduces CYP2C9 oxidation |
C6 position | -OCH₃ | 1.85 μM | 67% decrease | Electron-donation increases susceptibility to demethylation |
Core scaffold | Open-chain analog | 3.10 μM | Not reported | Lack of conformational restraint increases dissociation rate |
Apararenone demonstrated submicromolar MR antagonism (IC₅₀: 0.28 μM) with exceptional selectivity in receptor panel screening. Key preclinical findings included:
Pharmacokinetic studies in multiple species revealed apararenone’s long elimination half-life (15–20 hours in humans), attributed to its high volume of distribution and slow dissociation from MR. Notably, its principal metabolite exhibited 5-fold lower MR affinity, minimizing pharmacological activity concerns [2] [9].
Table 3: Preclinical Selectivity Profile of Apararenone vs. Reference MRAs
Receptor | Apararenone IC₅₀ (μM) | Spironolactone IC₅₀ (μM) | Eplerenone IC₅₀ (μM) | Clinical Relevance of Selectivity |
---|---|---|---|---|
Mineralocorticoid | 0.28 | 0.01 | 0.99 | Target engagement |
Glucocorticoid | >100 | 7.2 | >100 | Avoids glucose metabolism disruption |
Progesterone | >100 | 0.05 | 1.4 | Prevents gynecomastia/sexual dysfunction |
Androgen | >100 | 6.05 | >100 | Prevents hirsutism/virilization |
Estrogen | >100 | >100 | >100 | Eliminates menstrual irregularities |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7